molecular formula C10H8O B13120444 Naphthalen-2(1H)-one

Naphthalen-2(1H)-one

Cat. No.: B13120444
M. Wt: 144.17 g/mol
InChI Key: WZCKOKPKQZIGNU-UHFFFAOYSA-N
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Description

Naphthalen-2(1H)-one, also known as 2-naphthol, is an organic compound with the molecular formula C10H8O. It is a derivative of naphthalene, characterized by a hydroxyl group attached to the second carbon of the naphthalene ring. This compound is a white crystalline solid that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2(1H)-one can be synthesized through several methods. One common method involves the sulfonation of purified naphthalene with 98% sulfuric acid, followed by the formation of naphthalene sulfonic acid. This intermediate is then converted into its sodium salt using sodium sulfite .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of naphthalene using air or oxygen in the presence of a catalyst. This process yields naphthalene-2,3-diol, which is subsequently dehydrated to form this compound .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalen-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. Its hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Naphthalen-2(1H)-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

1H-naphthalen-2-one

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6H,7H2

InChI Key

WZCKOKPKQZIGNU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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